BETA-ALANINE (13C3)
CAS No.:
Cat. No.: VC3687115
Molecular Formula:
Molecular Weight: 92.07
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 92.07 |
|---|
Introduction
Chemical Properties and Structure
Beta-alanine (13C3) is a non-canonical amino acid with three carbon atoms labeled with the stable isotope carbon-13. It has the chemical formula H2NCH2CH2COOH (with 13C replacing the standard 12C at designated positions). The related compound beta-alanine (13C3, 15N) has additional nitrogen-15 labeling with the CAS number 285978-07-6, while unlabeled beta-alanine has the CAS number 107-95-9 and EC number 203-536-5 .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | Approximately 92.07 g/mol (for 13C3 variant without 15N) |
| Chemical Purity | 98% typically available |
| Form | Solid |
| Color | White to Off-White |
| Melting Point | Approximately 205°C (decomposition) |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol |
The physical properties of beta-alanine (13C3) largely mirror those of the unlabeled compound, with the main difference being the increased molecular weight due to the heavier carbon isotopes . The compound retains the zwitterionic structure characteristic of amino acids, with both a carboxylic acid group and an amine group.
Synthesis and Production
Beta-alanine (13C3) is synthesized through specialized isotopic labeling techniques that incorporate carbon-13 atoms at all three carbon positions in the molecule. This process typically involves starting with 13C-labeled precursors and carefully controlling reaction conditions to maintain isotopic purity.
The synthesis of isotopically labeled compounds requires specialized equipment and expertise to ensure high isotopic enrichment while maintaining chemical purity. Commercial producers typically offer this compound with an isotopic purity of 98% or higher for the 13C atoms . Production generally takes place under strictly controlled conditions to prevent isotopic dilution from natural abundance carbon sources.
Applications in Research
Internal Standard in Analytical Chemistry
The primary application of beta-alanine (13C3) is as an internal standard in stable isotope dilution assays for quantitative measurements. This technique relies on the mass difference between the labeled and unlabeled compounds to accurately quantify beta-alanine in complex biological samples .
When used as an internal standard, beta-alanine (13C3) behaves identically to unlabeled beta-alanine in chemical and physical processes but can be distinguished by mass spectrometry. This makes it invaluable for:
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Accurate quantification of beta-alanine in biological fluids
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Metabolomic studies tracking beta-alanine metabolism
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Pharmacokinetic investigations of supplements containing beta-alanine
Metabolic Research
Beta-alanine (13C3) serves as an important tool for investigating the metabolic pathways involving this amino acid. Researchers can administer the labeled compound and track its incorporation into other molecules, particularly carnosine, providing insights into how beta-alanine is processed in the body .
Beta-alanine is the rate-limiting precursor for carnosine synthesis in skeletal muscles. Carnosine plays a significant role in muscle pH regulation, acting as a buffer against hydrogen ions produced during high-intensity exercise. By using labeled beta-alanine (13C3), researchers can precisely measure carnosine synthesis rates and better understand this important physiological process .
Additional Research Applications
Beyond its use as an analytical standard, beta-alanine (13C3) finds applications in:
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Biomolecular NMR studies
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Proteomics research
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Chemical synthesis as a labeled substrate
Comparison with Other Labeled Variants
Beta-alanine (13C3) differs from beta-alanine (13C3, 15N) primarily in the absence of the nitrogen-15 label. The doubly-labeled variant (containing both 13C and 15N) provides additional mass difference and can be useful in studies where nitrogen metabolism is also of interest .
| Property | Beta-alanine (13C3) | Beta-alanine (13C3, 15N) |
|---|---|---|
| Molecular Weight | ~92.07 g/mol | 93.07 g/mol |
| Labeled Positions | Three carbon atoms | Three carbon atoms and one nitrogen atom |
| CAS Number | - | 285978-07-6 |
| Applications | Internal standard, metabolic studies | Internal standard, metabolic studies with nitrogen tracking |
The choice between these variants depends on the specific research requirements, with the 13C3 variant being sufficient for many applications where only carbon tracing is needed .
Research Findings Related to Beta-Alanine
While the labeled beta-alanine (13C3) is primarily used as an analytical tool, research on unlabeled beta-alanine provides important context for its applications. Unlabeled beta-alanine has been extensively studied for its ergogenic effects in sports performance.
Effects on Exercise Performance
Research on beta-alanine supplementation has shown promising results for exercise performance, particularly in activities requiring short, intense efforts. By increasing muscle carnosine concentrations, beta-alanine supplementation can help buffer muscle acidosis and reduce fatigue .
One notable study found that beta-alanine supplementation helped increase peak sprint power by 11-15% at the end of a simulated road race . This finding suggests particular benefits for cyclists and other endurance athletes who need to maintain high-intensity performance after prolonged exertion.
Physiological Mechanisms
Beta-alanine works primarily by increasing carnosine concentrations in skeletal muscles. Carnosine acts as an intracellular buffer, helping to regulate muscle pH during high-intensity exercise . The availability of beta-alanine is the rate-limiting factor in carnosine synthesis, which explains why supplementation can be effective.
During moderate to high-intensity exercise, anaerobic energy production leads to the accumulation of hydrogen ions, reducing muscle pH and contributing to fatigue. Increased carnosine levels help buffer these hydrogen ions, potentially delaying the onset of neuromuscular fatigue .
| Supplier Information | Details |
|---|---|
| Package Sizes | Typically 0.25 g |
| Purity | Chemical purity ~98%, isotopic enrichment 98% for 13C |
| Pricing | Premium pricing reflective of specialized production requirements |
| Availability | Limited stock from specialized suppliers |
Given the specialized nature of isotopically labeled compounds, these products are primarily targeted toward research institutions and analytical laboratories rather than for general use .
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